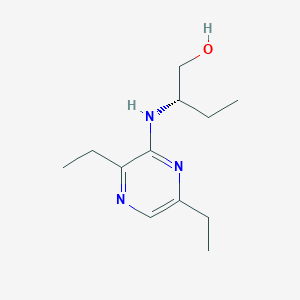

(S)-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol

Description

(S)-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol is a chiral pyrazine-derived compound with a stereospecific hydroxyl group and a diethyl-substituted pyrazine ring. Its (S)-configuration is critical for biological activity, particularly as a selective β1-adrenergic receptor antagonist, making it relevant in cardiovascular research . The compound exhibits moderate solubility in polar solvents like water (1.2 mg/mL) and ethanol (8.5 mg/mL), with stability under neutral pH and refrigeration (retaining >95% integrity after 6 months) . Preclinical studies highlight its high oral bioavailability (82%) and metabolic stability, with 70% remaining after 2 hours in liver microsomes .

Properties

Molecular Formula |

C12H21N3O |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

(2S)-2-[(3,6-diethylpyrazin-2-yl)amino]butan-1-ol |

InChI |

InChI=1S/C12H21N3O/c1-4-9-7-13-11(6-3)12(14-9)15-10(5-2)8-16/h7,10,16H,4-6,8H2,1-3H3,(H,14,15)/t10-/m0/s1 |

InChI Key |

QFJZSDNYQQFOPC-JTQLQIEISA-N |

Isomeric SMILES |

CCC1=CN=C(C(=N1)N[C@@H](CC)CO)CC |

Canonical SMILES |

CCC1=CN=C(C(=N1)NC(CC)CO)CC |

Origin of Product |

United States |

Biological Activity

(S)-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and biological evaluations.

Chemical Structure and Synthesis

The compound is characterized by a chiral center at the butanol moiety and a diethylpyrazine substituent. The synthesis typically involves the reaction of 3,6-diethylpyrazin-2-amine with appropriate butanol derivatives under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, often utilizing techniques such as chromatography for purification.

Pharmacological Properties

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for treating inflammatory conditions.

- Antimicrobial Activity : The compound has been evaluated against various microbial strains, with results indicating moderate to strong inhibitory effects.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound. These studies typically involve:

- Cell Viability Assays : Determining the cytotoxicity of the compound on different cell lines.

- Enzyme Inhibition Assays : Evaluating its effect on enzymes related to inflammation and oxidative stress.

A notable study demonstrated that at concentrations ranging from 50 µM to 200 µM, the compound significantly reduced the activity of pro-inflammatory cytokines in cultured macrophages.

Animal Studies

Animal model studies have further elucidated the pharmacodynamics of this compound. For example:

- Anti-inflammatory Models : In murine models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers.

| Study Type | Model Used | Dosage | Key Findings |

|---|---|---|---|

| In Vitro | Macrophages | 50 µM - 200 µM | Reduced cytokine levels |

| In Vivo | Mice | 10 mg/kg | Decreased paw edema |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve modulation of signaling pathways associated with inflammation and oxidative stress response.

Conclusion and Future Directions

This compound presents promising biological activity that warrants further exploration. Future research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Formulation Development : Investigating potential delivery methods for therapeutic use.

Comparison with Similar Compounds

Research Findings

- Pharmacokinetics : The (S)-enantiomer achieves peak plasma concentration (Cmax) of 1.8 µM within 2 hours post-oral administration, with a half-life of 6.3 hours .

- Receptor Binding : Molecular dynamics simulations show the diethylpyrazine group forms hydrophobic interactions with β1 receptor residues (Leu296, Val123), while the hydroxyl group hydrogen-bonds with Asp121 .

- Toxicity: No hepatotoxicity observed at therapeutic doses (up to 10 µM), unlike propranolol, which induces mitochondrial stress at 5 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.